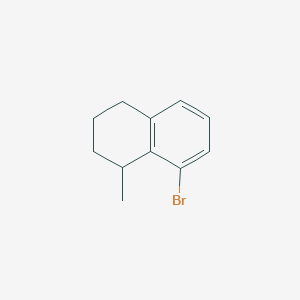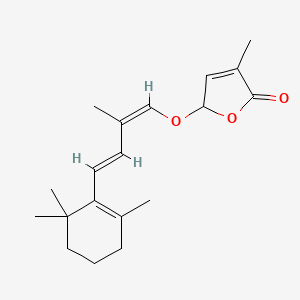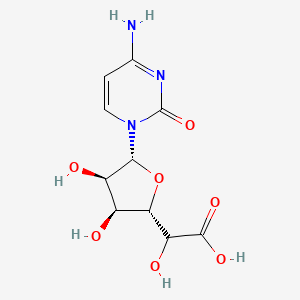![molecular formula C26H30O4 B12838663 [1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is an organic compound with the molecular formula C26H26O4 It is a derivative of biphenyl, where two butane-4,1-diyl diacrylate groups are attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate typically involves the reaction of 4,4’-dihydroxybiphenyl with butane-4,1-diyl diacrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to obtain a high-quality product. The final compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylate derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced acrylate groups.
Substitution: The acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacrylate derivatives, while reduction can produce biphenyl derivatives with reduced acrylate groups .
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Research: It is investigated for its potential use in drug delivery systems and biomedical applications, owing to its biocompatibility and ability to form hydrogels.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in radical polymerization reactions, leading to the formation of three-dimensional polymeric structures. These structures can interact with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups instead of acrylate groups.
Butane-1,4-diyl diacrylate: A simpler diacrylate compound without the biphenyl core.
Uniqueness
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is unique due to its combination of the biphenyl core and diacrylate groups, which impart distinct properties such as enhanced thermal stability and mechanical strength. This makes it particularly valuable in applications requiring robust materials .
Propiedades
Fórmula molecular |
C26H30O4 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4-[4-[4-(4-prop-2-enoyloxybutyl)phenyl]phenyl]butyl prop-2-enoate |
InChI |
InChI=1S/C26H30O4/c1-3-25(27)29-19-7-5-9-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-6-8-20-30-26(28)4-2/h3-4,11-18H,1-2,5-10,19-20H2 |
Clave InChI |
CIONBNXYMQKBQS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)

![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)



![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)

![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
